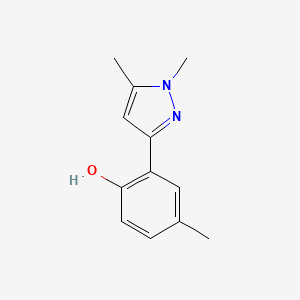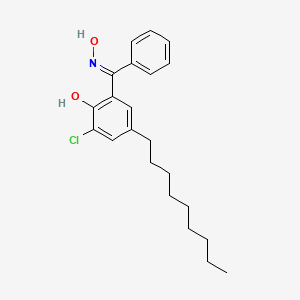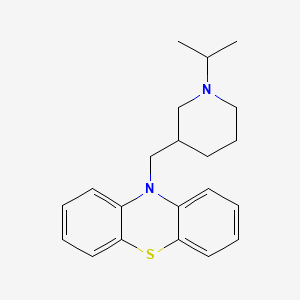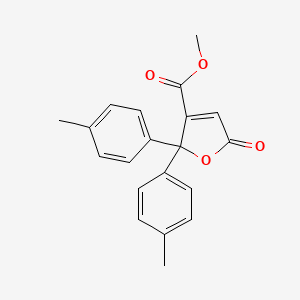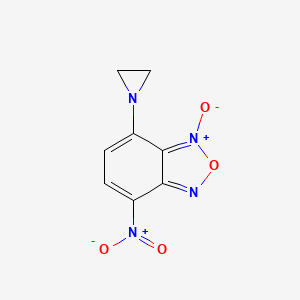![molecular formula C10H14O B13954255 8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene CAS No. 54345-60-7](/img/structure/B13954255.png)
8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene: is a heterocyclic organic compound with the molecular formula C₁₀H₁₄O It is characterized by a spirocyclic structure, which includes an oxirane ring fused to a cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene typically begins with readily available starting materials such as cyclohexanone and isobutylene.
Reaction Conditions: The key steps involve the formation of the spirocyclic structure through a series of reactions, including aldol condensation, cyclization, and methylenation. These reactions are often carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods:
Scale-Up: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining product quality.
Purification: The final product is typically purified using techniques such as distillation, recrystallization, or chromatography to achieve the desired purity levels for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into different reduced forms. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and alkylation are common substitution reactions involving reagents like halogens and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkyl halides, and other electrophilic reagents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent and reaction conditions.
Reduction Products: Reduced forms of the compound, such as alcohols or alkanes.
Substitution Products: Compounds with substituted functional groups, such as halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: 8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic applications.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological targets, aiding in the discovery of new bioactive compounds.
Industry:
Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Chemical Manufacturing: It is utilized in the production of specialty chemicals and fine chemicals for various industrial applications.
Mécanisme D'action
Molecular Targets and Pathways:
Enzyme Inhibition: 8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene can act as an inhibitor of specific enzymes, affecting biochemical pathways and cellular processes.
Receptor Binding: The compound may interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.
Mechanistic Insights:
Binding Interactions: The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, forming stable complexes and inhibiting their function.
Pathway Modulation: By inhibiting enzymes or binding to receptors, the compound can modulate signaling pathways, leading to changes in cellular behavior and physiological responses.
Comparaison Avec Des Composés Similaires
8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-6-ene: A closely related compound with a similar spirocyclic structure but differing in the position of the methylene group.
4,4-Dimethyl-8-methylene-1-oxaspiro[2.5]oct-5-ene: Another similar compound with variations in the substitution pattern on the spirocyclic ring.
Uniqueness:
Structural Features: 8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene is unique due to its specific arrangement of functional groups and the spirocyclic structure, which imparts distinct chemical and physical properties.
Reactivity: The compound’s reactivity profile, including its ability to undergo various chemical reactions, sets it apart from similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
54345-60-7 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4,4-dimethyl-8-methylidene-1-oxaspiro[2.5]oct-6-ene |
InChI |
InChI=1S/C10H14O/c1-8-5-4-6-9(2,3)10(8)7-11-10/h4-5H,1,6-7H2,2-3H3 |
Clé InChI |
AVBXGDSLHWBGTL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=CC(=C)C12CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(E)-(2,6-Dimethylphenyl)diazenyl]piperidine](/img/structure/B13954180.png)
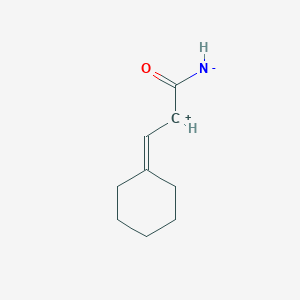
![3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13954197.png)
![4-[[tert-butyl(methyl)amino]diazenyl]benzamide](/img/structure/B13954202.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester](/img/structure/B13954207.png)

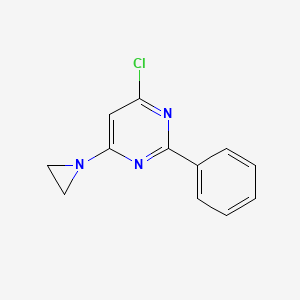
![Ethyl 9,10-bis[(trimethylsilyl)oxy]octadecanoate](/img/structure/B13954228.png)
